2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
CAS No.: 585551-77-5
VCID: VC20171556
Molecular Formula: C20H23N3O2S2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide - 585551-77-5](/images/structure/VC20171556.png)
Description |
"2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide" is a synthetic organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are widely studied for their biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural framework of thieno[2,3-d]pyrimidines provides a scaffold for bioactivity optimization through chemical modifications. Structural FeaturesThe compound features:
SynthesisThe synthesis of thieno[2,3-d]pyrimidine derivatives typically involves:
Anticancer ActivityThieno[2,3-d]pyrimidine derivatives have been extensively studied as potential anticancer agents due to their ability to inhibit kinases like VEGFR-2 (vascular endothelial growth factor receptor 2). The introduction of polar groups and aromatic substitutions in these compounds enhances their binding affinity to target proteins . Anti-inflammatory PotentialSome thieno[2,3-d]pyrimidines act as inhibitors of pro-inflammatory mediators like prostaglandin E2 (PGE2), making them promising candidates for treating inflammatory disorders without the side effects associated with NSAIDs . Analytical CharacterizationThe compound's structure can be confirmed using:
Applications in Drug DevelopmentThis compound serves as a lead structure for designing drugs targeting:
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CAS No. | 585551-77-5 |
Product Name | 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide |
Molecular Formula | C20H23N3O2S2 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide |
Standard InChI | InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24) |
Standard InChIKey | VPFJBBNRWABPLG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC |
PubChem Compound | 1989020 |
Last Modified | Aug 15 2024 |
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